4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE
Description
4-[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-ylmorpholine is a heterocyclic compound featuring a tetrazolo[1,5-b]pyridazine core fused with a morpholine substituent at the 6-position. The tetrazolo[1,5-b]pyridazine scaffold is a nitrogen-rich bicyclic system known for its stability and versatility in medicinal and materials chemistry.
Properties
IUPAC Name |
4-(tetrazolo[1,5-b]pyridazin-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-2-8(13-3-5-15-6-4-13)10-14-7(1)9-11-12-14/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDSYDQYIHOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415451 | |
| Record name | Tetrazolo[1,5-b]pyridazine, 6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14393-74-9 | |
| Record name | Tetrazolo[1,5-b]pyridazine, 6-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a morpholine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Key Tetrazolo[1,5-b]pyridazine Derivatives
| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |
|---|---|---|---|
| 4-[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-ylmorpholine | Morpholine at 6-position | Enhanced solubility, potential CNS activity | |
| 6-Nitrotetrazolo[1,5-b]pyridazine | Nitro group at 6-position | High thermal stability, energetic materials | |
| 6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine | Methylnitramimo, nitro, and amino groups | Explosive performance, detonation applications | |
| 6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | Azido and nitro groups | High nitrogen content, thermal resistance |
- Functional Group Influence : The morpholine group in the target compound distinguishes it from nitro- or azido-substituted analogues. While nitro/azido groups enhance energetic properties (e.g., detonation velocity: ~8,500 m/s for 6-nitrotetrazolo derivatives), the morpholine substituent prioritizes pharmacokinetic optimization, as seen in its improved solubility (logP ~1.2 vs. ~0.5 for nitro derivatives) .
- Thermal Stability : 6-Nitrotetrazolo[1,5-b]pyridazine exhibits superior thermal stability (decomposition temperature >250°C) compared to morpholine-containing derivatives, which typically decompose below 200°C due to the labile ether linkage in morpholine .
Triazole-Fused Pyridazine Analogues
Table 2: Triazole-Based Heterocycles
- Structural Divergence : Triazole-fused systems (e.g., 6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine) lack the tetrazole ring but share fused pyridazine backbones. The fluorine atom in the triazole derivative enhances electronegativity, improving binding affinity in biological targets (e.g., IC₅₀ ~50 nM for antiviral activity) .
Pyrazole and Pyrimidine Derivatives
Compounds like pyrazolo[3,4-d]pyrimidin-5-ylamine () and coumarin-pyrimidine hybrids () highlight the diversity of nitrogen-containing heterocycles. However, these lack the fused tetrazolo-pyridazine system, resulting in lower nitrogen content (~25% vs. ~35% in tetrazolo derivatives) and reduced thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
